molecular formula C15H16N6O B2622419 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea CAS No. 2034377-90-5

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea

Cat. No. B2622419
CAS RN: 2034377-90-5
M. Wt: 296.334
InChI Key: DSPHZTXIBCPBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .

Scientific Research Applications

Fatty Acid-Binding Proteins (FABPs) Modulation

The [1,2,4]triazolo[1,5-a]pyrimidines scaffold has also been investigated for its role in modulating fatty acid-binding proteins (FABPs). FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes.

These findings highlight the diverse applications of this compound scaffold in cancer research, antiviral drug development, and metabolic disorders. For more details, you can refer to the research articles . If you need further information or have additional queries, feel free to ask! 😊

properties

IUPAC Name

1-phenyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(20-13-6-2-1-3-7-13)16-8-4-5-12-9-17-14-18-11-19-21(14)10-12/h1-3,6-7,9-11H,4-5,8H2,(H2,16,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPHZTXIBCPBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea

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